PIM1 and PIM2 Isoform Potency vs. AZD1208
FD1024 demonstrates a distinct potency profile against the PIM kinase family compared to the well-characterized pan-PIM inhibitor AZD1208. While both are potent, their relative activities against PIM1 and PIM2 differ significantly. FD1024 exhibits a 5-fold lower potency for PIM1 but a >7.5-fold higher potency for PIM2 compared to AZD1208, indicating a different balance of isoform inhibition [1].
| Evidence Dimension | In vitro enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | PIM1: 1.96 nM; PIM2: 38.9 nM; PIM3: 4.17 nM |
| Comparator Or Baseline | AZD1208: PIM1: 0.4 nM; PIM2: 5.0 nM; PIM3: 1.9 nM |
| Quantified Difference | FD1024 is 4.9-fold less potent on PIM1 but 7.8-fold more potent on PIM2 than AZD1208. |
| Conditions | Cell-free enzymatic assays at Km ATP concentration [1]. |
Why This Matters
This differential isoform inhibition profile can be exploited in research models where PIM2 activity is a primary driver, as FD1024 offers a significantly stronger inhibition of this isoform than AZD1208.
- [1] Cenmed. AZD1208 (C005B-310430) Technical Information. 2026. View Source
